1,2,3-Thiadiazol-5-amine
Overview
Description
1,2,3-Thiadiazol-5-amine is a heterocyclic compound containing a five-membered ring with one sulfur atom and two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator properties .
Mechanism of Action
Target of Action
1,2,3-Thiadiazol-5-amine has been found to have diverse pharmacological activities, including anticancer properties . The primary targets of this compound are cancer cells, specifically LoVo and MCF-7 cell lines . It has also been suggested that the compound may inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway .
Mode of Action
The compound interacts with its targets by inhibiting their growth and survival. This is achieved through the induction of apoptosis and cell cycle arrest . The compound’s interaction with the IL-6/JAK/STAT3 pathway suggests that it may disrupt the signaling processes that promote cancer cell proliferation .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which plays a crucial role in cell growth, survival, and inflammation . By inhibiting this pathway, the compound can disrupt the biochemical processes that contribute to cancer progression.
Result of Action
The compound has demonstrated promising anticancer activity. Specifically, it has shown good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation . This indicates that the compound can effectively inhibit the proliferation of these cancer cells.
Biochemical Analysis
Biochemical Properties
Thiadiazole derivatives, which include 1,2,3-Thiadiazol-5-amine, have been shown to exhibit a broad spectrum of biological activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activator activities
Cellular Effects
Some thiadiazole derivatives have shown promising anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Thiadiazol-5-amine can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,3-Thiadiazol-5-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and plant activators.
Comparison with Similar Compounds
1,2,3-Thiadiazol-5-amine is unique compared to other thiadiazole isomers due to its specific arrangement of sulfur and nitrogen atoms. Similar compounds include:
1,2,4-Thiadiazole: Contains sulfur and nitrogen atoms in different positions, leading to distinct chemical properties and biological activities.
1,2,5-Thiadiazole: Another isomer with a different arrangement of sulfur and nitrogen atoms.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
This compound stands out due to its broad spectrum of biological activities and its potential for developing new therapeutic agents .
Properties
IUPAC Name |
thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGHNTXQMCYYGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193998 | |
Record name | 1,2,3-Thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-41-8 | |
Record name | 1,2,3-Thiadiazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4100-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Thiadiazol-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4100-41-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3-THIADIAZOL-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6DJ47VN3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 1,2,3-thiadiazol-5-ylureas significant in the context of the provided research?
A1: The research highlights a novel synthetic route for 1,2,3-thiadiazol-5-ylureas utilizing 1,2,3-Thiadiazol-5-amine as a starting material []. This method employs selenium-catalyzed oxidative carbonylation, offering a potentially more efficient and sustainable approach compared to traditional methods. The significance lies in the potential for this method to facilitate the synthesis of novel compounds with possible biological activity and applications in pharmaceutical or agrochemical industries.
Q2: Can you elaborate on the catalytic properties of selenium in the context of this research?
A2: The research specifically explores the catalytic activity of selenium in facilitating the oxidative carbonylation of this compound with various amines []. While the exact mechanism requires further investigation, selenium likely acts as a Lewis acid catalyst, activating the carbonyl group and facilitating the reaction with the amine to form the urea derivative. This highlights the potential of selenium as a catalyst in organic synthesis, particularly for reactions involving carbonylation.
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